molecular formula C12H11ClN2O2 B13720410 Ethyl 7-Chloroquinazoline-4-acetate

Ethyl 7-Chloroquinazoline-4-acetate

Cat. No.: B13720410
M. Wt: 250.68 g/mol
InChI Key: RJEUHIMYAJESCG-UHFFFAOYSA-N
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Description

Ethyl 7-Chloroquinazoline-4-acetate is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 7-Chloroquinazoline-4-acetate can be compared with other quinazoline derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 2-(7-chloroquinazolin-4-yl)acetate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)6-11-9-4-3-8(13)5-10(9)14-7-15-11/h3-5,7H,2,6H2,1H3

InChI Key

RJEUHIMYAJESCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl

Origin of Product

United States

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